molecular formula C13H16ClN3O3 B2860495 Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride CAS No. 1431963-55-1

Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride

Cat. No. B2860495
CAS RN: 1431963-55-1
M. Wt: 297.74
InChI Key: WWRFCUKLVSCMSW-UHFFFAOYSA-N
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Description

“Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and other functional groups. The pyrazole ring itself is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on pyrazole derivatives showcases their utility in organic synthesis and material science. For example, the study of selective cyclization modes of methyl 3'-heteroarylamino-2'-(2,5-dichlorothiophene-3-carbonyl)acrylates led to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines, highlighting the versatility of pyrazole-based compounds in synthesizing novel heterocyclic structures (Sweidan et al., 2020). Additionally, the development of a one-pot synthesis method for 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one from related compounds underlines the potential for efficient synthetic routes involving pyrazole derivatives (Jilani, 2007).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their corrosion inhibition properties. For instance, pyranopyrazole derivatives were studied for mild steel corrosion inhibition in HCl solution, demonstrating high efficiency, which could suggest applications for Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride in corrosion protection (Yadav et al., 2016).

Biological Evaluation

The synthesis and biological evaluation of Schiff bases containing pyrazole rings have been explored, indicating the potential for such compounds in medicinal chemistry, including antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). These findings suggest a broader applicability of pyrazole derivatives in developing therapeutic agents.

Photophysical Properties and Biological Activity

Silicon-containing bis-azomethines based on pyrazole derivatives have been synthesized, with studies on their photophysical properties and biological activity, indicating their potential use in materials science and biomedical applications (Zaltariov et al., 2015).

properties

IUPAC Name

methyl 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.ClH/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16;/h3-6,8H,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFCUKLVSCMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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